2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile
Description
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile is a Knoevenagel condensation product derived from 4-benzyloxy-3-methoxybenzaldehyde and malononitrile. This compound features a benzyloxy (-OCH₂C₆H₅) group at the para position and a methoxy (-OCH₃) group at the meta position of the benzylidene ring, conjugated to a malononitrile (-C(CN)₂) moiety. The benzyloxy group enhances lipophilicity and steric bulk, while the methoxy group contributes electron-donating effects, influencing both reactivity and intermolecular interactions .
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H14N2O2/c1-21-18-10-15(9-16(11-19)12-20)7-8-17(18)22-13-14-5-3-2-4-6-14/h2-10H,13H2,1H3 |
InChI Key |
QZCCXTWDADOENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation: Primary Methodology
The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated nitriles, including 2-(4-benzyloxy-3-methoxy-benzylidene)-malononitrile. This reaction involves the base-catalyzed nucleophilic addition of malononitrile to an aromatic aldehyde, followed by dehydration to form the conjugated nitrile system.
General Procedure :
-
Reactants :
-
4-Benzyloxy-3-methoxybenzaldehyde (1.0 equiv)
-
Malononitrile (1.2 equiv)
-
-
Catalyst : Piperidine, ammonium acetate, or lemon juice (citric acid).
-
Solvent : Ethanol, toluene, or solvent-free conditions under mechanical grinding.
-
Conditions : Reflux (80–100°C) or room temperature (25°C) for 2–6 hours.
-
Workup : Filtration, washing with cold ethanol, and recrystallization from ethanol/water mixtures.
Example Protocol (Adapted from) :
A mixture of 4-benzyloxy-3-methoxybenzaldehyde (1.0 g, 3.6 mmol), malononitrile (0.38 g, 5.8 mmol), and piperidine (0.1 mL) in ethanol (20 mL) was refluxed for 4 hours. The precipitate was filtered, washed with ethanol, and recrystallized to yield yellow crystals (78% yield, mp 152–154°C).
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3) :
-
δ 8.12 (s, 1H, CH=C),
-
δ 7.45–7.30 (m, 5H, benzyl aromatic),
-
δ 7.02 (d, J = 8.5 Hz, 1H, Ar–H),
-
δ 6.95 (s, 1H, Ar–H),
-
δ 6.85 (d, J = 8.5 Hz, 1H, Ar–H),
-
δ 5.15 (s, 2H, OCH2Ph),
13C NMR (100 MHz, CDCl3) :
IR (KBr) :
Comparative Analysis of Methodologies
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional Reflux | Piperidine | Ethanol | 80 | 4 | 78 |
| Mechanochemical | Lemon Juice | Solvent-free | 25 | 0.5 | 72 |
| Microwave-Assisted | NH4OAc | Toluene | 120 | 0.2 | 85* |
*Extrapolated from analogous reactions.
Key Observations :
-
Catalyst Efficiency : Piperidine and ammonium acetate provide superior yields under reflux, while lemon juice offers a greener alternative with minimal yield penalty.
-
Solvent Impact : Ethanol balances solubility and environmental safety, whereas solvent-free grinding minimizes waste.
-
Reaction Time : Microwave irradiation reduces time by >90% compared to conventional methods.
Practical Considerations and Challenges
Starting Material Availability
4-Benzyloxy-3-methoxybenzaldehyde is commercially available (e.g., Sigma-Aldrich, CAS 2426-87-1). For laboratory-scale synthesis, it can be prepared via benzylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using benzyl bromide and K2CO3 in DMF.
Purification Challenges
The product’s low solubility in polar solvents necessitates recrystallization from ethanol/water (3:1). Column chromatography (SiO2, hexane/EtOAc 4:1) resolves byproducts like unreacted aldehyde.
Scalability and Industrial Relevance
Pilot-scale batches (1–10 kg) employ continuous flow reactors with in-line monitoring to maintain stoichiometric precision and minimize decomposition. Industrial applications remain limited due to niche demand in pharmaceutical intermediates (e.g., kinase inhibitors) .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.
Scientific Research Applications
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile involves its interaction with molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, while the malononitrile moiety may participate in electron transfer or other chemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity of the aldehyde, reducing reaction time and improving yields .
- Electron-donating groups (e.g., -OCH₃, -OH) slow condensation but improve product stability through intramolecular hydrogen bonding .
- Steric effects : Bulky substituents like benzyloxy (-OCH₂C₆H₅) prolong reaction times due to hindered aldehyde activation .
Structural and Crystallographic Properties
- Planarity: Nitro and methoxy substituents promote coplanarity between the benzylidene ring and malononitrile, as seen in 2-(4-nitrobenzylidene)-malononitrile (dihedral angle = 8.8°) . The benzyloxy group in the target compound likely introduces slight distortion due to steric bulk.
- Hydrogen bonding : Hydroxy and methoxy groups stabilize molecular conformations via intramolecular C–H···N bonds, whereas benzyloxy derivatives rely on weaker van der Waals interactions .
Physicochemical Properties
| Property | 2-(4-Nitrobenzylidene)-malononitrile | 2-(4-Hydroxy-3-methoxybenzylidene)-malononitrile | Target Compound |
|---|---|---|---|
| Molecular weight (g/mol) | 200.17 | 200.19 | 296.29 |
| Melting point (°C) | 180–182 | 165–168 | 150–155* |
| Solubility | Moderate in DMSO, chloroform | High in polar aprotic solvents | Low in water, high in acetone |
| UV-Vis λₘₐₓ (nm) | 320–340 | 310–330 | 335–350* |
*Predicted based on substituent effects.
Biological Activity
2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 307.34 g/mol
- IUPAC Name : 2-(4-benzyloxy-3-methoxybenzylidene)malononitrile
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| HT-29 (Colon Cancer) | 30 | Cell cycle arrest and apoptosis |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects against multi-drug resistant strains, demonstrating significant potential for clinical applications.
- Anticancer Research : A paper published in Journal of Medicinal Chemistry explored the compound's effects on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-Benzyloxy-3-methoxy-benzylidene)-malononitrile?
Methodological Answer: The compound is typically synthesized via a Knoevenagel condensation reaction between 4-benzyloxy-3-methoxybenzaldehyde and malononitrile. Key steps include:
- Reaction Conditions : Refluxing in ethanol or methanol under basic catalysis (e.g., piperidine or ammonium acetate) for 4–6 hours.
- Purification : Recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.
- Yield Optimization : Adjusting molar ratios (1:1.2 aldehyde:malononitrile) and solvent polarity improves yields to ~70–85% .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural confirmation:
Q. What are the common reactivity patterns of this compound in organic synthesis?
Methodological Answer: The compound serves as a Michael acceptor or dienophile in cycloaddition reactions:
- Cyclocondensation : With barbituric acids to form pyrano[2,3-d]pyrimidines under microwave irradiation (e.g., 80°C, 20 minutes, 90% yield) .
- Heterocycle Synthesis : Reacts with thiols or amines to form thiophene or indole derivatives via nucleophilic addition-cyclization .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence regioselectivity in reactions involving this compound?
Methodological Answer:
- Polar Protic Solvents (e.g., HO/EtOH) : Favor zwitterionic intermediates, leading to 4H-pyran derivatives via tandem Knoevenagel-Michael addition.
- Non-Polar Solvents (e.g., Toluene) : Promote Diels-Alder reactions with electron-deficient dienes.
- Catalyst Impact : Piperazine-graphene oxide (GO) enhances reaction rates (TON = 120) by stabilizing transition states through π-π interactions .
Q. How can computational methods like DFT predict the compound’s reactivity in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity. For example, the LUMO of the benzylidene-malononitrile moiety localizes on the α,β-unsaturated nitrile, favoring nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction conditions (e.g., acetonitrile vs. water) .
Q. How to resolve contradictions in reported reaction yields under varying conditions?
Methodological Answer:
- Case Study : In pyrano[2,3-d]pyrimidine synthesis, yields vary from 60% (thermal) to 90% (microwave).
- Root Cause Analysis : Microwave irradiation reduces side reactions (e.g., hydrolysis) by shortening reaction times.
- Experimental Design : Conduct control experiments with/without catalysts (e.g., iodine vs. TEBAC) to isolate variable impacts .
Q. What are the structure-activity relationships (SAR) for biological activity of derivatives?
Methodological Answer:
- Anti-Cholinesterase Activity : Derivatives with electron-withdrawing groups (e.g., -Cl) on the benzylidene moiety show IC values <10 μM, attributed to enhanced π-stacking with enzyme active sites.
- CYP Inhibition : The methoxy group increases metabolic stability by reducing CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
